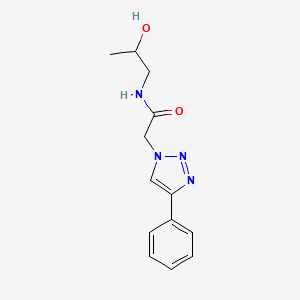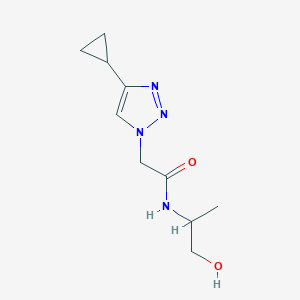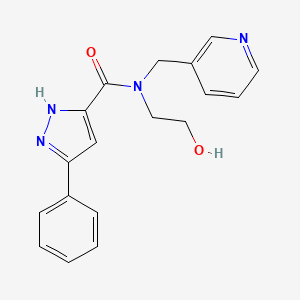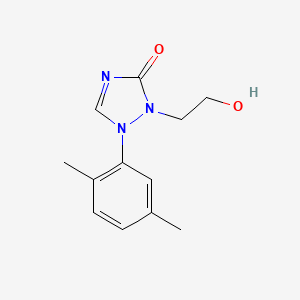
N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide, also known as HPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPTA is a triazole-based compound that can be synthesized using various methods.
作用機序
The mechanism of action of N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. This compound has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which can improve cognitive function. In addition, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in both in vitro and in vivo studies. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for the use of N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide in scientific research. One potential direction is the investigation of its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its use in the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. It has potential therapeutic applications in the treatment of inflammation, cancer, and neurological disorders. The synthesis method of this compound can be achieved through various methods, and its purity can be confirmed using spectroscopic techniques. While this compound has advantages such as low toxicity and the ability to cross the blood-brain barrier, its limitations include limited solubility in water. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide can be synthesized using different methods, including the reaction of 2-(4-phenyltriazol-1-yl)acetic acid with 2-hydroxypropylamine. Another method involves the reaction of 2-(4-phenyltriazol-1-yl)acetonitrile with 2-hydroxypropylamine in the presence of a reducing agent. The purity of the synthesized compound can be confirmed using spectroscopic techniques such as NMR and IR.
科学的研究の応用
N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide has shown promising results in various scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have neuroprotective effects and can improve cognitive function.
特性
IUPAC Name |
N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-10(18)7-14-13(19)9-17-8-12(15-16-17)11-5-3-2-4-6-11/h2-6,8,10,18H,7,9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXWXCLQCDXWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C=C(N=N1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol](/img/structure/B6641500.png)
![[1-[[3-Methyl-4-(1,2,4-triazol-1-yl)phenyl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641508.png)
![[1-[(2,4-Dimethoxyphenyl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641509.png)
![3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol](/img/structure/B6641517.png)
![2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
![[1-(1,3-Benzodioxol-4-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641526.png)

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide](/img/structure/B6641542.png)

![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
![N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)


![[3-(1-Hydroxyethyl)piperidin-1-yl]-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanone](/img/structure/B6641595.png)